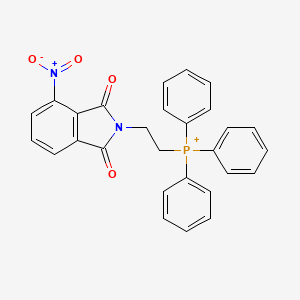

4-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H22N2O4P+ and its molecular weight is 481.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione , often referred to as a phosphoranylidene derivative, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

This compound features a complex structure that includes an isoindole core, a hydroxyl group, and a triphenylphosphoranyl moiety. The presence of these functional groups suggests potential interactions with biological targets.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that the compound can scavenge free radicals effectively, contributing to its protective effects on cellular components.

Anticancer Activity

Preliminary studies have shown that This compound possesses anticancer properties. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various pathological conditions. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds, This compound was tested alongside well-known antioxidants such as vitamin C and E. Results indicated that this compound exhibited a comparable ability to reduce oxidative stress markers in cultured human cells.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer effects revealed that treatment with the compound led to significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in sub-G1 population indicative of apoptotic cells after treatment with varying concentrations of the compound over 48 hours.

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant Activity | DPPH Assay | IC50 = 25 µM (compared to 20 µM for Vitamin C) |

| Anticancer Activity | MTT Assay on MCF-7 Cells | 50% inhibition at 30 µM after 48 hours |

| Enzyme Inhibition | Kinase Inhibition Assay | IC50 = 15 µM against target kinase |

Scientific Research Applications

Antitumor Activity

Research indicates that 4-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione exhibits significant antitumor properties. Studies conducted by the National Cancer Institute (NCI) have shown that this compound can inhibit the growth of various human tumor cell lines. The mean growth inhibition (GI50) values were reported at approximately 15.72 μM, indicating its potential as a therapeutic agent against cancer .

Drug Design

The compound's favorable drug-like properties have been highlighted in studies utilizing computational models such as SwissADME. These analyses suggest that it possesses suitable lipophilicity and solubility characteristics for further development as a pharmaceutical agent . The structure-activity relationship (SAR) studies are critical for optimizing its efficacy and minimizing toxicity.

Synthetic Intermediates

Due to its complex structure, this compound can serve as a valuable intermediate in the synthesis of other bioactive compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Catalysis

The triphenylphosphoranyl group attached to the compound can act as a ligand in catalysis, facilitating various reactions such as cross-coupling and oxidation processes. This aspect is particularly relevant in the development of new synthetic methodologies that require efficient catalytic systems .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical parameters for synthesizing this compound?

Methodological Answer: Synthesis of this complex isoindole-dione derivative typically involves multi-step reactions. A plausible route includes:

Core Formation : Condensation of precursor amines and carbonyl compounds under reflux in polar solvents (e.g., ethanol, 1h reflux, 72% yield for analogous isoindole-diones) .

Functionalization : Phosphoranyl group introduction via nucleophilic substitution or coupling reactions (e.g., using triphenylphosphine derivatives under inert conditions).

Key Parameters :

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR : Use 1H, 13C, and 31P NMR to confirm substituent positions and phosphoranyl group integration.

- XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding networks. For isoindole-diones, slow evaporation from ethanol yields diffraction-quality crystals.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Light/Oxygen Sensitivity : Store under inert gas (N2/Ar) in amber vials due to potential oxidation of the hydroxy(oxido)amino group.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid prolonged heating above 150°C .

- Hydrolysis Risk : Avoid aqueous conditions unless stabilized by hydrophobic groups (e.g., triphenylphosphoranyl moiety).

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict polymorphic forms?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error .

- Polymorphism Prediction : Molecular dynamics (MD) simulations can predict crystal packing variations. For example, polymorphic isoindole-diones (as in ) may exhibit distinct bioactivity, requiring screening via XRD and DSC.

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting reactivity or spectral results)?

Methodological Answer:

- Reproducibility Checks : Standardize protocols (solvent purity, humidity control) to minimize variability.

- Advanced Analytics : Use 2D NMR (e.g., 1H-13C HSQC) to assign overlapping signals. For conflicting reactivity, employ kinetic studies (e.g., variable-temperature NMR) to identify intermediate species.

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature vs. catalyst loading) and resolve interactions causing discrepancies .

Q. What strategies enhance catalytic efficiency in reactions involving the triphenylphosphoranyl group?

Methodological Answer:

- Heterogeneous Catalysis : Immobilize the compound on silica or polymer supports to improve recyclability and reduce metal leaching.

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor phosphoranyl group participation in real-time.

- Ligand Design : Modify phosphoranyl substituents (e.g., electron-withdrawing groups) to tune reactivity, guided by Hammett plots or computational descriptors .

Properties

CAS No. |

65273-54-3 |

|---|---|

Molecular Formula |

C28H22N2O4P+ |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-(4-nitro-1,3-dioxoisoindol-2-yl)ethyl-triphenylphosphanium |

InChI |

InChI=1S/C28H22N2O4P/c31-27-24-17-10-18-25(30(33)34)26(24)28(32)29(27)19-20-35(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18H,19-20H2/q+1 |

InChI Key |

GZPIXDGQNQSUBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.